1,3,5-Tris(diphenylamino)benzol

Übersicht

Beschreibung

1,3,5-Tris(diphenylamino)benzene is a useful research compound. Its molecular formula is C42H33N3 and its molecular weight is 579.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3,5-Tris(diphenylamino)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tris(diphenylamino)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Perovskit-Solarzellen

1,3,5-Tris(diphenylamino)benzol: Derivate werden umfassend als Lochtransportmaterialien (HTMs) für Perovskit-Solarzellen untersucht. Diese Verbindungen erleichtern die Lochentnahme und verhindern die Ladungsrekombination an der Grenzfläche zwischen dem HTM und der Perovskitschicht . Die hohe Lochtransportkapazität, Leitfähigkeit und Mobilität der Derivate machen sie für diese Anwendung geeignet. Zusätzlich ist die Ausrichtung ihrer HOMO-Orbitalenergieniveaus mit dem Valenzband des Perovskitmaterials entscheidend für die Effizienz von Solargeräten .

Elektrolumineszierende Bauelemente

Diese Verbindung wird als Lochtransportmaterial in elektrolumineszierenden Bauelementen eingesetzt. Seine Fähigkeit, Löcher effektiv zu transportieren, macht es zu einem Schlüsselbestandteil beim Aufbau von organischen Leuchtdioden (OLEDs) und anderen elektrolumineszierenden Strukturen .

Molekularmagnetismus

Die Radikal-Kation-Form von This compound wird im molekularen Magnetismus verwendet. Diese Anwendung untersucht die magnetischen Eigenschaften von organischen Verbindungen und deren potenziellen Einsatz in Datenspeichern und Spintronikgeräten .

Amorphe Molekülmaterialien

Derivate von This compound wurden synthetisiert, um eine neue Familie von amorphen Molekülmaterialien zu schaffen. Diese Materialien weisen hohe Glasübergangstemperaturen über 100 °C auf, was sie für Anwendungen geeignet macht, die thermische Stabilität erfordern .

Chemosensoren

Die Struktur der Verbindung ermöglicht die Entwicklung hochspezifischer und empfindlicher Chemosensoren. Tris-Salicylaldimin-Schiff-Basen von This compound wurden für die selektive Erkennung von Fluoridionen durch einen Fluoreszenz-Einschaltmechanismus synthetisiert .

Eigenschaften

IUPAC Name |

1-N,1-N,3-N,3-N,5-N,5-N-hexakis-phenylbenzene-1,3,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H33N3/c1-7-19-34(20-8-1)43(35-21-9-2-10-22-35)40-31-41(44(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-42(32-40)45(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-33H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFGGYIWNDCEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H33N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566826 | |

| Record name | N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126717-23-5 | |

| Record name | N~1~,N~1~,N~3~,N~3~,N~5~,N~5~-Hexaphenylbenzene-1,3,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

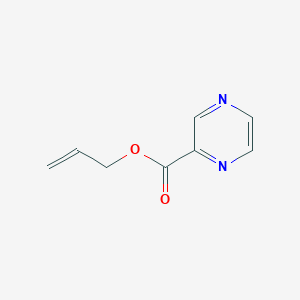

Feasible Synthetic Routes

ANone: 1,3,5-Tris(diphenylamino)benzene has a molecular formula of C42H33N3 and a molecular weight of 579.72 g/mol.

A: Methyl-substituted derivatives of TDAB readily form stable amorphous glasses, a characteristic crucial for various applications. [, ] These glasses exhibit glass-transition temperatures around 50 °C. []

A: Research indicates a significant influence of the methyl substituent on the formation and properties of the glassy state in TDAB derivatives. []

A: Studies on compounds like 5, 5″‐Bis{4‐[bis(4‐methylphenyl)amino]phenyl}2, 2′:5′, 2″‐terthiophene, which incorporate oligothiophene units into a TDAB-like structure, explore their potential as amorphous molecular materials for applications such as organic electroluminescent devices. []

A: Yes, molecular orbital studies have explored the electronic structure of TDAB, particularly its cationic triradical state. [] Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations have been employed to investigate the potential of TDAB derivatives as hole transport materials in perovskite solar cells. []

A: TDAB undergoes photocyclization reactions, both in the presence and absence of oxygen. [, ] This process leads to the formation of N-phenyl-2,4-bis(diphenylamino)carbazole. The reaction mechanism differs depending on the presence or absence of oxygen, involving the excited triplet state of TDAB and potentially a dihydrocarbazole radical cation intermediate. []

A: The electrochemical oxidation of TDAB has been explored for its potential in generating polyradical materials. [] This area holds interest due to the unique electronic and magnetic properties of polyradicals.

A: Yes, methyl-substituted derivatives of TDAB, specifically 1,3,5-tris(2-methylphenylphenylamino)benzene and 1,3,5-tris(4-methylphenylphenylamino)benzene, exhibit polymorphism. [] This means they can exist in different crystal structures, impacting their physical properties and potential applications.

A: Common analytical techniques used to characterize TDAB include differential scanning calorimetry (DSC) to study its thermal transitions, X-ray diffraction (XRD) to determine its crystal structure, and various spectroscopic methods such as electron spin resonance (ESR) to investigate its electronic structure. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone,1-(2a,7b-dihydro-2a,7b-dimethyl-1,2-dioxeto[3,4-b]benzofuran-4-yl)-](/img/structure/B145251.png)

![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)